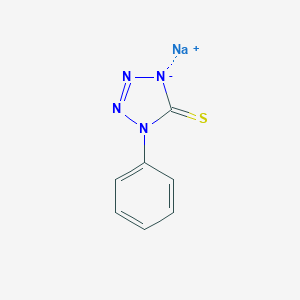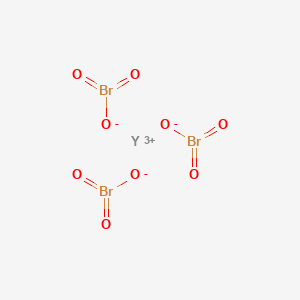
Yttrium tribromate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yttrium tribromate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a rare earth metal compound that is composed of yttrium, bromine, and oxygen. The chemical formula for yttrium tribromate is YBr3O9. Yttrium tribromate is a white crystalline powder that is soluble in water and has a high melting point of 350°C.
作用機序
The mechanism of action of yttrium tribromate is not well understood. However, it is believed that it acts as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules. This property makes yttrium tribromate an effective catalyst for various chemical reactions.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of yttrium tribromate. However, it is known that yttrium is an essential element for human health. It plays a vital role in bone formation and maintenance, and it is also involved in various metabolic processes.
実験室実験の利点と制限
One of the advantages of using yttrium tribromate in lab experiments is its high purity. Yttrium tribromate can be synthesized with high purity, which makes it an ideal chemical for various experiments. Another advantage is its stability. Yttrium tribromate is a stable compound that can be stored for long periods without degradation.
One of the limitations of using yttrium tribromate in lab experiments is its high cost. Yttrium is a rare earth metal, which makes yttrium tribromate an expensive chemical to produce. Another limitation is its limited solubility. Yttrium tribromate has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on yttrium tribromate. One area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the exploration of new applications for yttrium tribromate in the fields of catalysis, materials science, and biomedical imaging. Additionally, more research is needed to understand the mechanism of action of yttrium tribromate and its potential effects on human health.
合成法
The synthesis of yttrium tribromate can be achieved through various methods. One of the most common methods is the reaction of yttrium oxide with bromine in the presence of water. The reaction produces yttrium tribromate and hydrobromic acid. Another method involves the reaction of yttrium hydroxide with bromic acid. The reaction produces yttrium tribromate and water.
科学的研究の応用
Yttrium tribromate has been extensively studied for its potential applications in various scientific fields. In the field of materials science, yttrium tribromate has been used as a precursor for the synthesis of yttrium oxide nanoparticles. Yttrium oxide nanoparticles have potential applications in the fields of catalysis, electronics, and biomedical imaging.
In the field of catalysis, yttrium tribromate has been used as a catalyst for various chemical reactions. It has been shown to be an effective catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. Yttrium tribromate has also been used as a catalyst for the oxidation of alcohols to aldehydes and ketones.
特性
CAS番号 |
15162-95-5 |
|---|---|
製品名 |
Yttrium tribromate |
分子式 |
Br3O9Y |
分子量 |
472.61 g/mol |
IUPAC名 |
yttrium(3+);tribromate |
InChI |
InChI=1S/3BrHO3.Y/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChIキー |
BUGCDNRPNRJANA-UHFFFAOYSA-K |
SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Y+3] |
正規SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Y+3] |
その他のCAS番号 |
15162-95-5 |
同義語 |
yttrium tribromate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




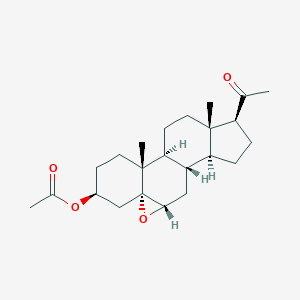
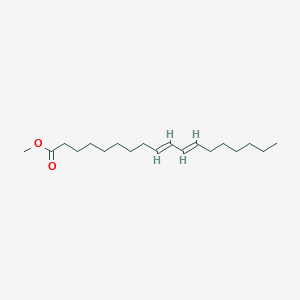
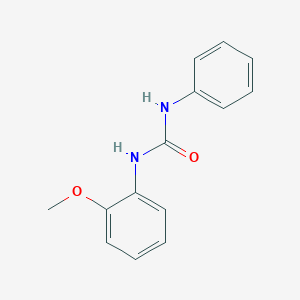
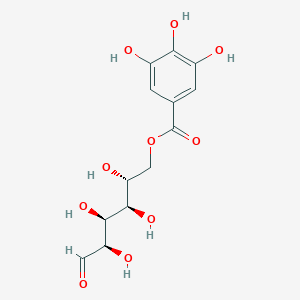
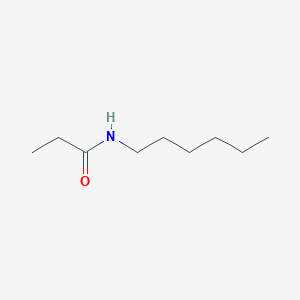
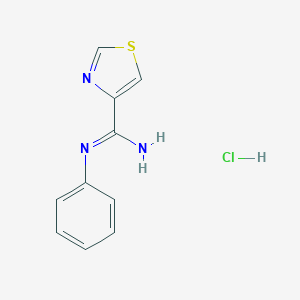
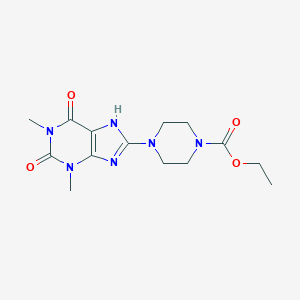
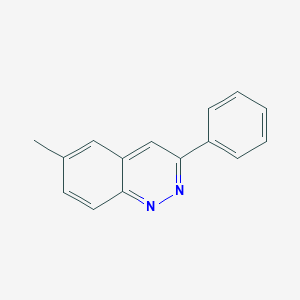
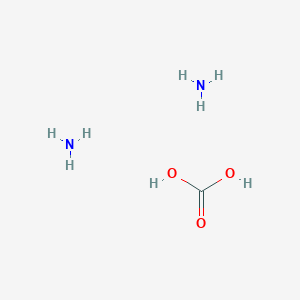
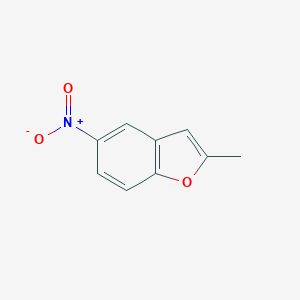
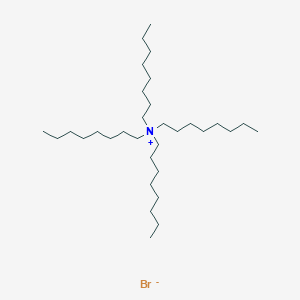
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
